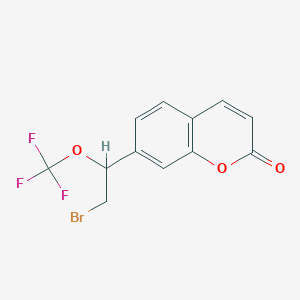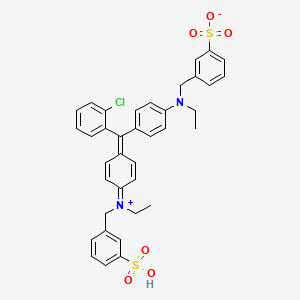![molecular formula C10H12N4S B12821945 5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the thieno[2,3-d]pyrimidine core.
Hydrogenation: The final step involves the hydrogenation of the benzo ring to yield the tetrahydrobenzo derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure hydrogenation reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, sulfoxides, and sulfones, which can have different biological activities.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as AKT1 by binding to their active sites, thereby blocking their activity and preventing cancer cell growth.
Transcription Factor Inhibition: It inhibits transcription factors like RORγt, which are involved in the differentiation of Th17 cells, thereby reducing inflammation in autoimmune diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Tetrazinyl-Thienopyrimidine Derivatives: These compounds have shown higher activity in certain assays compared to their thienopyrimidine analogues.
Uniqueness
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is unique due to its tetrahydrobenzo ring, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potent biological activities.
Propriétés
Formule moléculaire |
C10H12N4S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H12N4S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2,(H4,11,12,13,14) |
Clé InChI |
OJJUOEKXPADXJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


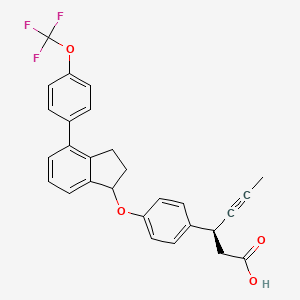
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
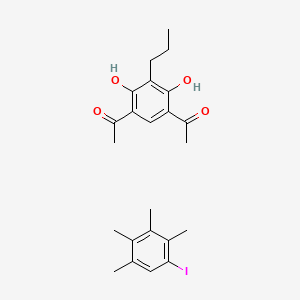
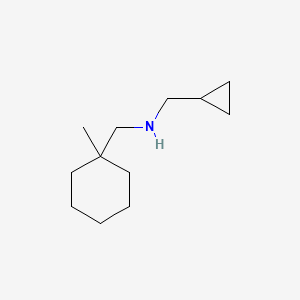
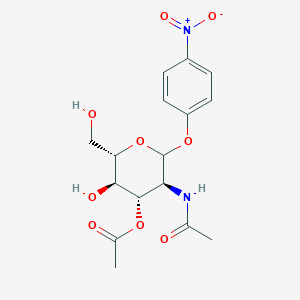
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)
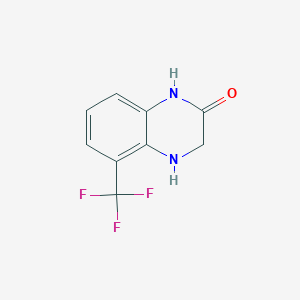
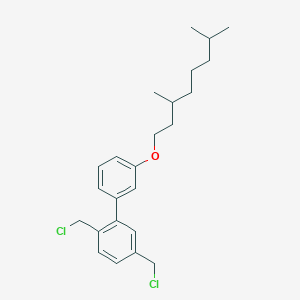
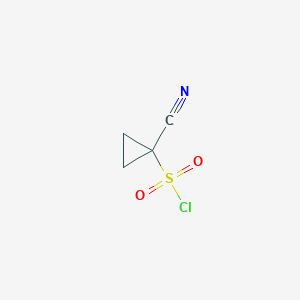
![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)

